![molecular formula C8H15ClN2O B1349812 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride CAS No. 212079-30-6](/img/structure/B1349812.png)
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride
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Overview
Description
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride (MBOH) is an organic compound belonging to the oxime family of compounds. It is a white, crystalline solid with a melting point of 97-99°C. MBOH is used in various scientific research applications, including organic synthesis, pharmaceutical research, and as a reactant in the synthesis of other compounds. It is also used as a catalyst in certain reactions.
Scientific Research Applications
Synthetic Approaches and Biological Significance
Research on heterocyclic compounds, such as oxazolones and oxadiazoles, which share structural similarities with the queried compound, highlights the importance of synthetic approaches in developing biologically active molecules. For instance, oxazolone moieties are synthesized via various routes and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Kushwaha & Kushwaha, 2021). Similarly, 1,3,4-oxadiazole derivatives are known for their diverse biological activities, underlining the significance of heterocyclic compounds in medicinal chemistry (Bala, Kamboj, & Kumar, 2010).
Pharmacological Applications
The pharmacological landscape is enriched with heterocyclic compounds due to their structural diversity and potential therapeutic benefits. Research into 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives reveals their promise in treating various diseases, including cancer, HIV, and neurodegenerative disorders, through synthetic modification and exploration of their broad-spectrum drug molecules (Wang, Sun, Jia, Bian, & Yu, 2022). These findings highlight the potential for structurally similar compounds, such as "8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride," to contribute to the development of new pharmacological agents.
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers
Result of Action
Preliminary bioassay results showed that similar compounds exhibited good nematicidal activities against meloidogyne incognita , suggesting potential bioactivity of this compound.
properties
IUPAC Name |
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGNNKBCZMXBOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=NO)C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372064 |
Source
|
Record name | N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
212079-30-6 |
Source
|
Record name | N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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